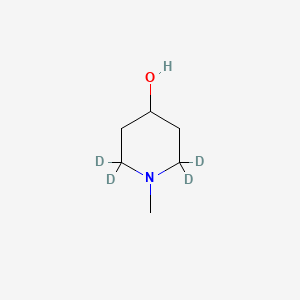
Zolpidem-d6 Phenyl-4-carboxylic Acid
Übersicht
Beschreibung
Zolpidem-d6 Phenyl-4-carboxylic Acid is a deuterated form of Zolpidem Phenyl-4-carboxylic Acid, which is a major urinary metabolite of Zolpidem. Zolpidem is a sedative-hypnotic medication primarily used for the short-term treatment of insomnia. The deuterated form, this compound, is often used as an internal standard in analytical chemistry due to its stability and distinct mass, which aids in the accurate quantification of Zolpidem and its metabolites in biological samples .
Wirkmechanismus
Target of Action
Zolpidem-d6 Phenyl-4-carboxylic Acid is a metabolite of Zolpidem . Zolpidem primarily targets the GABA receptors in the brain . These receptors play a crucial role in inhibitory neurotransmission, which helps to reduce neuronal excitability and induce sleep .
Mode of Action
Zolpidem modulates the GABA receptors by inducing a receptor conformation that enables an increased binding strength of the orthosteric agonist GABA towards its cognate receptor without affecting desensitization or peak currents . This interaction enhances the inhibitory effects of GABA, leading to sedation and sleep induction .
Biochemical Pathways
The primary routes of Zolpidem metabolism are side chain oxidation and phenolic hydroxylation . The major metabolite resulting from these metabolic pathways is Zolpidem Phenyl-4-carboxylic Acid . This metabolite can be detected in urine, indicating its involvement in the excretion pathway .
Pharmacokinetics
Zolpidem has a quick onset of action of approximately 15 minutes and a short half-life of 1.4–4.5 hours . The short half-life, coupled with the low levels of unchanged drug excreted, can make detection in urine difficult . Zolpidem phenyl-4-carboxylic acid, being the major urinary metabolite of zolpidem, accounts for 51% of an administered dose . This metabolite can be found in urine for 2-3 days following ingestion of a single therapeutic dose of Zolpidem .
Result of Action
The action of Zolpidem results in improved sleep in patients with insomnia . It decreases the time to fall asleep, increases the duration of sleep, and decreases the number of awakenings during sleep . In addition, Zolpidem improves sleep quality in patients suffering from chronic insomnia and can show mild muscle relaxant properties .
Action Environment
The action of Zolpidem and its metabolite, Zolpidem Phenyl-4-carboxylic Acid, can be influenced by various environmental factors such as the patient’s gender and the dosage administered . For instance, the Food and Drug Administration has pointed out that female dosing should be half that given to males . Moreover, the detection of Zolpidem and its metabolite in urine can be influenced by the limit of quantification .
Biochemische Analyse
Biochemical Properties
Zolpidem-d6 Phenyl-4-carboxylic Acid plays a crucial role in biochemical reactions. The primary routes of Zolpidem metabolism involve side chain oxidation and phenolic hydroxylation, resulting in the formation of this compound . This metabolite interacts with various enzymes and proteins, significantly influencing their function .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this product’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
This compound is localized in specific subcellular compartments. Its activity or function can be affected by targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Zolpidem-d6 Phenyl-4-carboxylic Acid involves the incorporation of deuterium atoms into the Zolpidem molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of Zolpidem can lead to the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Using catalysts such as palladium on carbon (Pd/C) to facilitate the exchange of hydrogen with deuterium.
Purification: The product is purified using techniques such as liquid chromatography to remove any impurities and ensure the desired isotopic purity.
Analyse Chemischer Reaktionen
Types of Reactions
Zolpidem-d6 Phenyl-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of the phenyl ring .
Wissenschaftliche Forschungsanwendungen
Zolpidem-d6 Phenyl-4-carboxylic Acid has several scientific research applications:
Analytical Chemistry: Used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the quantification of Zolpidem and its metabolites in biological samples.
Pharmacokinetic Studies: Helps in studying the metabolism and excretion of Zolpidem in clinical and forensic toxicology.
Forensic Analysis: Used in forensic investigations to detect and quantify Zolpidem intake in cases of drug-facilitated crimes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zolpidem Phenyl-4-carboxylic Acid: The non-deuterated form of the compound.
Zolpidem: The parent compound used as a sedative-hypnotic medication.
Zolpidem 6-carboxylic Acid: Another metabolite of Zolpidem.
Uniqueness
Zolpidem-d6 Phenyl-4-carboxylic Acid is unique due to the incorporation of deuterium atoms, which makes it an ideal internal standard for analytical purposes. The deuterium atoms provide a distinct mass difference, allowing for accurate quantification and differentiation from non-deuterated compounds in mass spectrometry .
Eigenschaften
IUPAC Name |
4-[3-[2-[bis(trideuteriomethyl)amino]-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-4-9-16-20-18(13-5-7-14(8-6-13)19(24)25)15(22(16)11-12)10-17(23)21(2)3/h4-9,11H,10H2,1-3H3,(H,24,25)/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELZONDEFBLTSP-XERRXZQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2CC(=O)N(C)C)C3=CC=C(C=C3)C(=O)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)CC1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C(=O)O)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676199 | |
| Record name | 4-[3-(2-{Bis[(~2~H_3_)methyl]amino}-2-oxoethyl)-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189868-12-9 | |
| Record name | 4-[3-(2-{Bis[(~2~H_3_)methyl]amino}-2-oxoethyl)-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid;hydrochloride](/img/structure/B564376.png)








